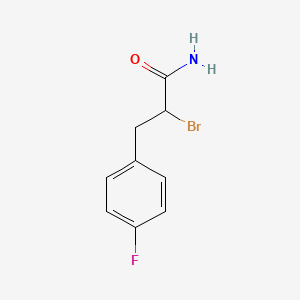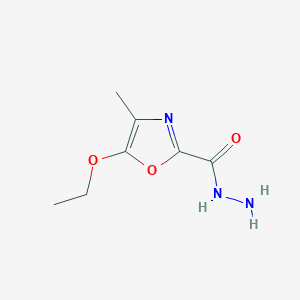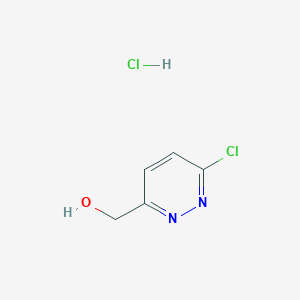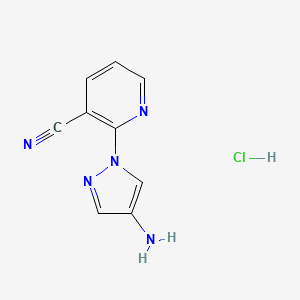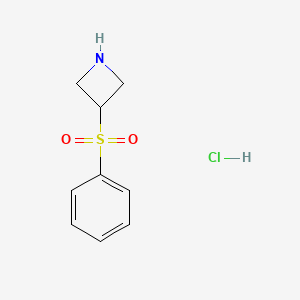
3-(Benzenesulfonyl)azetidine hydrochloride
Vue d'ensemble
Description
3-(Benzenesulfonyl)azetidine hydrochloride is a chemical compound with the IUPAC name 3-(phenylsulfonyl)azetidine hydrochloride . It has a molecular weight of 233.72 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of azetidines, including 3-(Benzenesulfonyl)azetidine hydrochloride, has been a topic of interest in recent years . A visible-light-mediated intermolecular aza Paternò–Büchi reaction has been reported, which utilizes the unique triplet state reactivity of oximes . This approach allows for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis
The InChI code for 3-(Benzenesulfonyl)azetidine hydrochloride is 1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(Benzenesulfonyl)azetidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 233.72 .Applications De Recherche Scientifique
Azetidines, which include “3-(Benzenesulfonyl)azetidine hydrochloride”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them significantly more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .
Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
-
Polymer Synthesis Azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Drug Discovery Azetidines have been used as motifs in drug discovery . Their unique reactivity and stability make them useful in the development of new pharmaceuticals .
-
Catalytic Processes Azetidines have potential in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
-
Ring-Opening and Expansion Reactions Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .
-
Synthesis of New Compounds New [2+2] cycloaddition reactions for azetidine synthesis have been developed . This allows for the creation of new compounds with unique properties .
-
Functionalization of Azetidines Practical C(sp3)–H functionalization and facile opening with carbon nucleophiles are some of the recent advances in the chemistry and reactivity of azetidines .
-
Polymer Synthesis Azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Drug Discovery Azetidines have been used as motifs in drug discovery . Their unique reactivity and stability make them useful in the development of new pharmaceuticals .
-
Catalytic Processes Azetidines have potential in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
-
Ring-Opening and Expansion Reactions Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .
-
Synthesis of New Compounds New [2+2] cycloaddition reactions for azetidine synthesis have been developed . This allows for the creation of new compounds with unique properties .
-
Functionalization of Azetidines Practical C(sp3)–H functionalization and facile opening with carbon nucleophiles are some of the recent advances in the chemistry and reactivity of azetidines .
Safety And Hazards
Orientations Futures
Azetidines, including 3-(Benzenesulfonyl)azetidine hydrochloride, have seen increased prominence as saturated building blocks in the field of drug discovery . The review of recent advances in the synthesis and reactivity of azetidines suggests that there will be continued interest in these compounds, with a focus on the most recent advances, trends, and future directions .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBUNRXZZFJOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



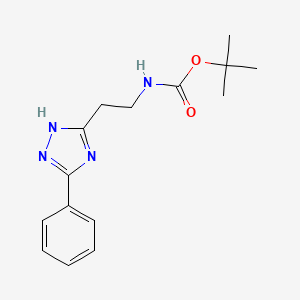
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
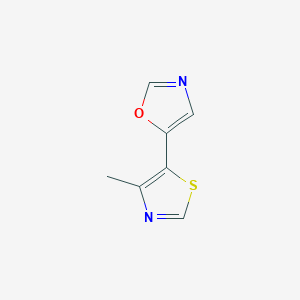
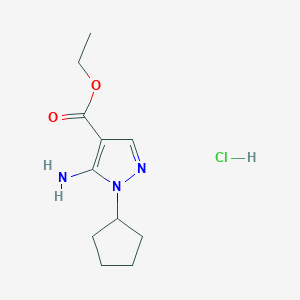
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
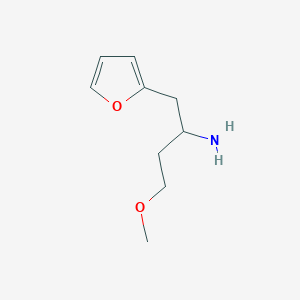
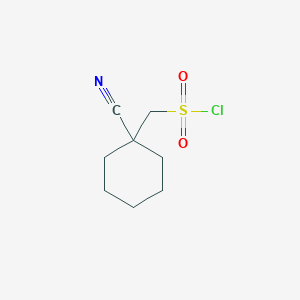
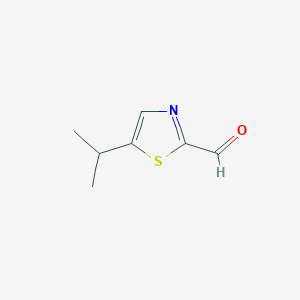
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
